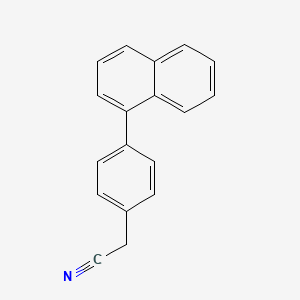
2-(4-(Naphthalen-1-yl)phenyl)acetonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-(Naphthalen-1-yl)phenyl)acetonitrile is an organic compound that features a naphthalene ring attached to a phenyl group, which is further connected to an acetonitrile group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Naphthalen-1-yl)phenyl)acetonitrile typically involves the reaction of 1-chloromethyl naphthalene with sodium cyanide in a mixture of methanol and water under reflux conditions. The reaction proceeds as follows:
Reactants: 1-chloromethyl naphthalene, sodium cyanide, methanol, water.
Conditions: Boiling under reflux for 2 hours.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-grade equipment to ensure efficiency and safety.
化学反应分析
Types of Reactions
2-(4-(Naphthalen-1-yl)phenyl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitro groups under acidic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated or nitrated derivatives.
科学研究应用
2-(4-(Naphthalen-1-yl)phenyl)acetonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of materials with specific optical and electronic properties
作用机制
The mechanism of action of 2-(4-(Naphthalen-1-yl)phenyl)acetonitrile involves its interaction with various molecular targets. The compound can bind to specific receptors or enzymes, leading to changes in cellular pathways. For example, it may inhibit certain enzymes involved in metabolic processes or interact with receptors to modulate signal transduction pathways .
相似化合物的比较
Similar Compounds
2-(Naphthalen-1-yl)acetonitrile: Similar structure but lacks the phenyl group.
9-(Naphthalen-1-yl)-10-(4-(Naphthalen-2-yl)phenyl)anthracene: Contains additional aromatic rings, used in OLEDs.
N4,N4′-Di(naphthalen-1-yl)-N4,N4′-bis(4-vinylphenyl)biphenyl-4,4′-diamine: Similar aromatic structure, used in electronic applications.
Uniqueness
2-(4-(Naphthalen-1-yl)phenyl)acetonitrile is unique due to its combination of a naphthalene ring, phenyl group, and acetonitrile group. This structure provides distinct chemical and physical properties, making it valuable for specific applications in organic synthesis and material science.
属性
分子式 |
C18H13N |
|---|---|
分子量 |
243.3 g/mol |
IUPAC 名称 |
2-(4-naphthalen-1-ylphenyl)acetonitrile |
InChI |
InChI=1S/C18H13N/c19-13-12-14-8-10-16(11-9-14)18-7-3-5-15-4-1-2-6-17(15)18/h1-11H,12H2 |
InChI 键 |
VPSUEXPGJVSWNE-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=CC=C(C=C3)CC#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2'-(Methylthio)-5'H-spiro[cyclobutane-1,6'-thieno[2,3-D]pyrimidin]-4'-OL](/img/structure/B11871317.png)

![[1]Benzothieno[3,2-h]isoquinoline](/img/structure/B11871330.png)
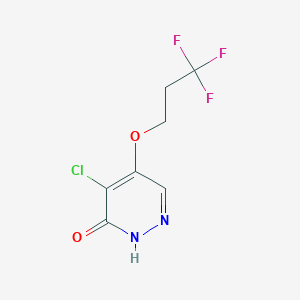

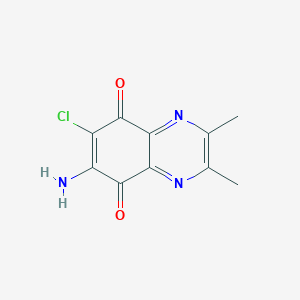
![4'-[1,3]Dioxolan-2-yl-biphenyl-2-ylamine](/img/structure/B11871351.png)
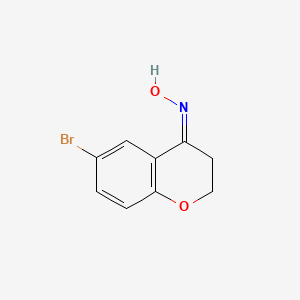
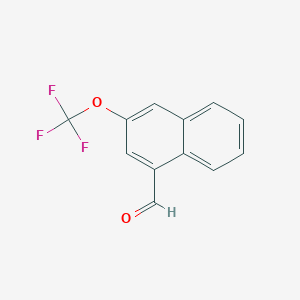
![3-Bromo-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11871363.png)



